molecular formula C12H10O4 B6395680 2-(Furan-2-YL)-5-methoxybenzoic acid CAS No. 1261925-49-8

2-(Furan-2-YL)-5-methoxybenzoic acid

Cat. No.: B6395680
CAS No.: 1261925-49-8
M. Wt: 218.20 g/mol
InChI Key: PDDBJZDKUGMWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Furan-2-YL)-5-methoxybenzoic acid is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-YL)-5-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available furan and methoxybenzoic acid derivatives.

    Reaction Conditions: A common method involves the use of a Suzuki-Miyaura cross-coupling reaction.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Furan-2-YL)-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

Common Reagents and Conditions:

Major Products:

    Oxidation: Furanones

    Reduction: Dihydrofuran derivatives

    Substitution: Halogenated furans

Scientific Research Applications

2-(Furan-2-YL)-5-methoxybenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the furan ring and the methoxybenzoic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-(furan-2-yl)-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-15-8-4-5-9(10(7-8)12(13)14)11-3-2-6-16-11/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDBJZDKUGMWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688517
Record name 2-(Furan-2-yl)-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261925-49-8
Record name Benzoic acid, 2-(2-furanyl)-5-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261925-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Furan-2-yl)-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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